

# Long-Term Effects of Lactobacillus plantarum P-8 Supplementation: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LP8

Cat. No.: B1675268

[Get Quote](#)

In the landscape of probiotic research, Lactobacillus plantarum P-8 has emerged as a strain of interest, with a growing body of evidence supporting its potential long-term health benefits. This guide provides a comprehensive comparison of the effects of L. plantarum P-8 supplementation with other well-documented probiotic strains, namely Lactobacillus rhamnosus GG and Bifidobacterium lactis BB-12. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of key biological pathways.

## Comparative Analysis of Clinical Outcomes

The long-term administration of Lactobacillus plantarum P-8 has been investigated across various health domains, primarily focusing on its impact on the gut-brain axis, immune function, and gastrointestinal health. To provide a clear comparison, the following tables summarize the quantitative outcomes from key clinical trials involving L. plantarum P-8 and the comparator strains.

## Mental Health and Cognitive Function

Strain	Study Duration	Dosage	Key Outcomes	Results	Citation
L. plantarum P-8	12 weeks	1 x 10 <sup>10</sup> CFU/day	Stress (DASS-42)	Reduced score (mean difference 2.94)	[1]
Anxiety (DASS-42)	Reduced score (mean difference 2.82)	[1]			
Pro-inflammatory Cytokines (IFN-γ)	Reduced levels (mean difference 8.07 pg/ml)	[1]			
Pro-inflammatory Cytokines (TNF-α)	Reduced levels (mean difference 1.52 pg/ml)	[1]			
L. rhamnosus GG	3 months	Not specified	Total Cognition Score (NIH Toolbox)	Improved in individuals with cognitive impairment	[2]

## Gastrointestinal Health

Strain	Study Duration	Dosage	Key Outcomes	Results	Citation
L. plantarum P-8	4 weeks	6 x 10 <sup>10</sup> CFU/day	Beneficial Gut Microbiota (e.g., Lactobacillus)	Increased relative abundance	[3]
Opportunistic Pathogens (e.g., Shigella, Escherichia)	Decreased relative abundance	[3]			
B. lactis BB-12	7 months	1 x 10 <sup>9</sup> CFU/day	Bowel Movement Regularity	Normalized bowel movements in the elderly	[4]
4 weeks	1 or 10 x 10 <sup>9</sup> CFU/day	Defecation Frequency	Increased frequency in subjects with low frequency	[5]	

## Immune Function

Strain	Study Duration	Dosage	Key Outcomes	Results	Citation
L. plantarum P-8	4 weeks	1 x 10 <sup>10</sup> CFU/day	Fecal Secretory Immunoglobulin A (sIgA)	Increased levels	[3]
B. lactis BB-12	Long-term	Not specified	Intestinal Antibody Response (in infants)	Enhanced response	[6]

## Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the long-term effects of *Lactobacillus plantarum* P-8 and the comparator strains.

### *Lactobacillus plantarum* P-8: Alleviation of Stress and Anxiety

- Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[\[1\]](#)
- Participants: 103 stressed adults (mean age  $31.7 \pm 11.1$  years) who met the criteria for moderate stress based on the Perceived Stress Scale (PSS-10) questionnaire.[\[1\]](#)
- Intervention: Participants received either *L. plantarum* P-8 at a daily dose of  $1 \times 10^{10}$  colony-forming units (CFU) or a placebo.[\[1\]](#)
- Outcome Measures:
  - Primary: Psychological parameters were assessed using the Depression, Anxiety and Stress Scales (DASS-42) questionnaire.
  - Secondary: Memory and cognitive functions were evaluated. Plasma levels of cortisol and pro-inflammatory cytokines (IFN- $\gamma$  and TNF- $\alpha$ ) were measured.[\[1\]](#)
- Data Analysis: Statistical analysis was performed to compare the changes in outcome measures between the P-8 and placebo groups over the 12-week period.

### *Lactobacillus rhamnosus* GG: Cognitive Function in Middle-aged and Older Adults

- Study Design: A three-month, double-blind, placebo-controlled, randomized clinical trial.[\[2\]](#)
- Participants: 200 community-dwelling adults aged 52–75 years.[\[2\]](#)
- Intervention: Daily consumption of either a probiotic containing *Lactobacillus rhamnosus* GG or a placebo. The capsules for both groups were identical in appearance and packaging.[\[2\]](#)

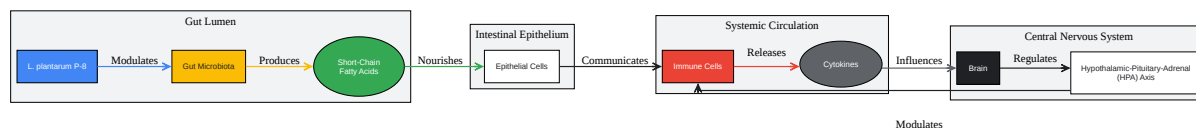
- Outcome Measures: The primary outcome was the change in the NIH Toolbox Total Cognition Score from baseline to the end of the intervention.
- Data Analysis: Independent sample t-tests, chi-squared tests, and repeated measures ANOVAs were used to compare the groups and analyze changes over time.[2]

## Bifidobacterium lactis BB-12: Defecation Frequency and Gastrointestinal Well-being

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[5]
- Participants: 1248 healthy adults with low defecation frequency and abdominal discomfort.[5]
- Intervention: After a 2-week run-in period, participants were randomized to receive either 1 or 10 billion CFU/day of B. lactis BB-12 or a matching placebo capsule once daily for 4 weeks. [5]
- Outcome Measures:
  - Primary: Defecation frequency and gastrointestinal well-being (global relief of abdominal discomfort).
  - Secondary: Bowel habits, and symptoms of abdominal pain and bloating, were recorded in a diary.[5]
- Data Analysis: Statistical analyses were conducted to compare the odds of increased defecation frequency and changes in other gastrointestinal symptoms between the BB-12 and placebo groups.[5]

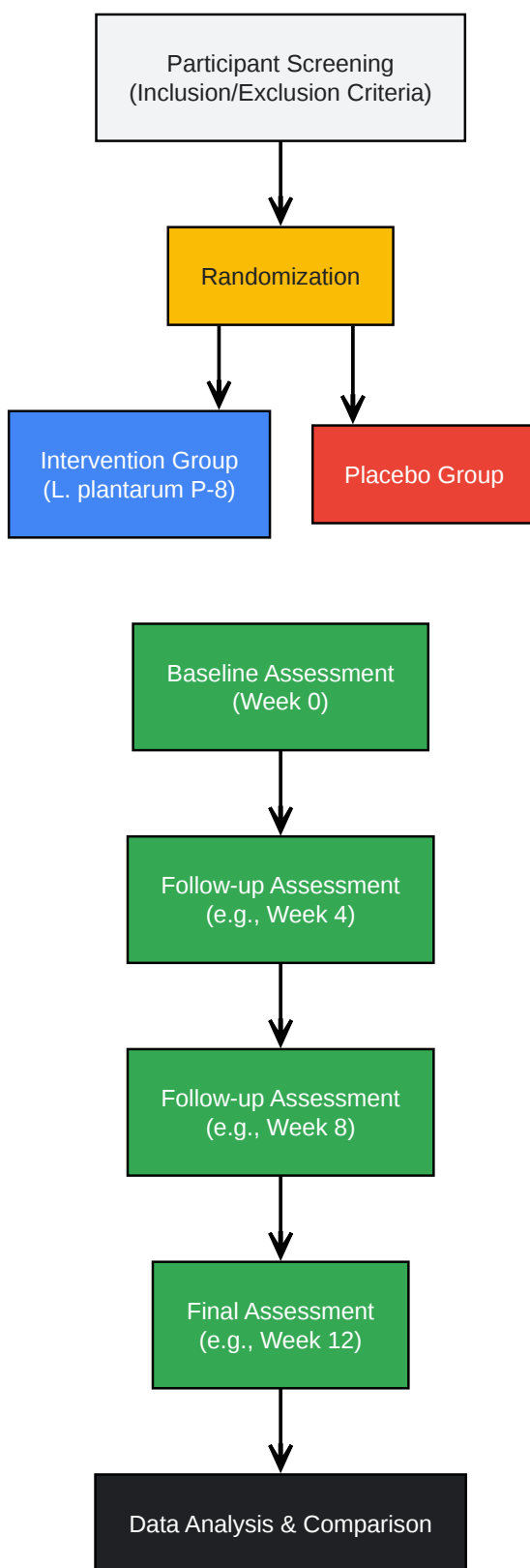
## Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Gut-Brain Axis Modulation by *L. plantarum* P-8.



[Click to download full resolution via product page](#)

Caption: Randomized Controlled Trial Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Probiotic Lactobacillus plantarum P8 alleviated stress and anxiety while enhancing memory and cognition in stressed adults: A randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Clinical Trial Examining the Impact of Lactobacillus rhamnosus GG Probiotic Supplementation on Cognitive Functioning in Middle-aged and Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Understanding the probiotic health benefits of Bifidobacterium animalis subsp. lactis, BB-12™ [frontiersin.org]
- 5. Effect of the probiotic strain Bifidobacterium animalis subsp. lactis, BB-12®, on defecation frequency in healthy subjects with low defecation frequency and abdominal discomfort: a randomised, double-blind, placebo-controlled, parallel-group trial | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Long-Term Effects of Lactobacillus plantarum P-8 Supplementation: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675268#ong-term-effects-of-lactobacillus-plantarum-p-8-supplementation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)